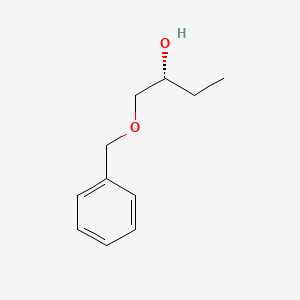

(R)-(+)-1-Benzyloxy-butane-2-OL

Description

“(R)-(+)-1-Benzyloxy-butane-2-OL” (CAS: 128821-01-2) is a chiral secondary alcohol characterized by a benzyl ether group at the C1 position and a hydroxyl group at the C2 position of a four-carbon chain. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol. The compound’s (R)-configuration confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-phenylmethoxybutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNXMTHJYVSJGZ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474802 | |

| Record name | 2-Butanol, 1-(phenylmethoxy)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167354-12-3 | |

| Record name | 2-Butanol, 1-(phenylmethoxy)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Alcohols

Key Observations:

Structural Differences: The target compound features a benzyl ether group absent in the compared alkenols (e.g., 2-Methyl-3-buten-2-ol). This aromatic moiety increases molecular weight (~2× higher) and likely reduces volatility compared to smaller alkenols . The chiral center in “(R)-(+)-1-Benzyloxy-butane-2-OL” differentiates it from simpler achiral alcohols like 3-Methyl-2-buten-1-ol, which lack stereochemical complexity.

Physical Properties: The alkenols in Table 1 exhibit lower boiling points (98–140°C) due to smaller molecular size and absence of aromatic groups. The benzyloxy group in the target compound may elevate its boiling point, though exact data are unavailable . Density trends correlate with molecular structure; the benzyl-containing compound likely has a higher density than alkenols, but this remains unconfirmed.

Commercial and Synthetic Relevance: The compared alkenols are commercially available at lower costs (e.g., JPY 4,000/250 mL), suggesting their use as bulk solvents or intermediates. In contrast, the specialized chiral structure of “(R)-(+)-1-Benzyloxy-butane-2-OL” implies niche applications, such as enantioselective catalysis or drug synthesis .

Research Findings and Functional Insights

- Steric and Electronic Effects: The benzyl group in “(R)-(+)-1-Benzyloxy-butane-2-OL” introduces steric hindrance, which may slow nucleophilic substitution reactions compared to less hindered alkenols. Conversely, the ether oxygen could participate in hydrogen bonding, affecting solubility in polar solvents .

- Chirality-Driven Applications: The (R)-enantiomer’s configuration is critical in producing optically active pharmaceuticals.

Limitations and Data Gaps

- The provided evidence lacks critical data (e.g., melting point, solubility, spectral data) for “(R)-(+)-1-Benzyloxy-butane-2-OL”, limiting quantitative comparison.

- Further studies comparing its reactivity with benzyl ether analogs (e.g., “1-Benzyloxy-propan-2-ol”) would enhance structural-activity insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.